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Introduction
3-(Methylsulfonyl)benzoic acid is a versatile synthetic building block in medicinal chemistry.

Its constituent methylsulfonyl group, a key structural motif, significantly influences the

physicochemical and pharmacological properties of drug candidates. This moiety often serves

as a bioisostere for the carboxylic acid group, offering advantages in metabolic stability and cell

permeability. This document provides a detailed overview of the applications of 3-
(methylsulfonyl)benzoic acid and its derivatives, with a focus on its role in the development

of targeted cancer therapies and other therapeutic agents. We present key quantitative data,

detailed experimental protocols, and visual diagrams of relevant biological pathways and

experimental workflows.

I. Role as a Bioisostere and Physicochemical
Properties
The methylsulfonyl group can act as a non-classical bioisostere of a carboxylic acid.[1][2][3]

This substitution can lead to improved pharmacokinetic properties by reducing metabolic

liabilities associated with carboxylic acids, such as glucuronidation.[4] The electron-withdrawing

nature of the sulfonyl group imparts a different electronic and conformational profile compared

to a carboxylate, which can be exploited to fine-tune interactions with biological targets.
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II. Applications in Drug Discovery and Development
The 3-(methylsulfonyl)benzoic acid moiety and its structural analogs are integral to several

clinically significant drugs and investigational compounds.

A. Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor used for the

treatment of renal cell carcinoma and soft tissue sarcoma.[5] While not a direct derivative of 3-
(methylsulfonyl)benzoic acid, it contains a structurally related benzenesulfonamide group

that is crucial for its activity.

Mechanism of Action: Pazopanib inhibits multiple receptor tyrosine kinases, primarily Vascular

Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor

Receptors (PDGFR-α and -β), and the stem-cell factor receptor (c-Kit).[6][7][8] This inhibition

blocks downstream signaling pathways involved in tumor angiogenesis and cell proliferation.[9]

Quantitative Data Summary:

Table 1: Pazopanib In Vitro Kinase Inhibitory Activity[5][7][8]

Target Kinase IC₅₀ (nM)

VEGFR-1 10

VEGFR-2 30

VEGFR-3 47

PDGFR-α 71

PDGFR-β 84

c-Kit 74

FGFR-1 140

c-Fms 146

Table 2: Effect of Pazopanib on Cancer Cell Viability[5][10]
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Cell Line Cancer Type IC₅₀ (µM)

A549 Non-small cell lung cancer ~4-6

786-O Renal cell carcinoma
Decreased viability at 10-40

µM

CAKI-2 Renal cell carcinoma Less sensitive than 786-O

Table 3: Pharmacokinetic Parameters of Pazopanib[11][12][13]

Parameter Species Dose Value

Bioavailability Rat (male) 10 mg/kg 72%

Dog 1 mg/kg 47%

Human 800 mg 21% (14-39%)

Tₘₐₓ Human 800 mg 2-4 hours

t₁/₂ Human 800 mg ~31 hours

Cₘₐₓ (steady state) Human 800 mg/day 45.1 mg/L

AUC₀₋₂₄ (steady

state)
Human 800 mg/day 743.3 mg·h/L

Cₘᵢₙ (steady state) Human 800 mg/day 24.0 mg/L

B. (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine
Hydrochloride: A Dopamine D2 Receptor Antagonist
This compound, containing the 3-(methylsulfonyl)phenyl moiety, has been studied for its

pharmacokinetic properties and metabolism. It primarily acts as a dopamine D2 receptor

antagonist.

Quantitative Data Summary:

Table 4: Pharmacokinetic Parameters of (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine

Hydrochloride in Rats

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://aacrjournals.org/clincancerres/article/16/24/5923/75569/Pazopanib-in-Renal-Cell-CarcinomaPazopanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563343/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022465s000_PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Absorption >90%

Metabolism to M1 (N-despropyl) ~70% of dose

C. STAT3 Inhibitors
Benzoic acid derivatives have been investigated as inhibitors of Signal Transducer and

Activator of Transcription 3 (STAT3), a promising target in cancer therapy.[4][14] The carboxylic

acid and its bioisosteres, such as the methylsulfonyl group, can be crucial for interacting with

the STAT3 protein.

III. Experimental Protocols
A. Synthesis Protocols
Protocol 1: General Synthesis of Pazopanib

This protocol is a generalized procedure based on reported syntheses.[15][16][17]

Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine:

React 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a

base such as sodium bicarbonate in a suitable solvent like methanol.

Methylate the resulting N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine using a

methylating agent like methyl iodide in the presence of a base like potassium carbonate in

a solvent such as dimethylformamide.

Synthesis of 5-amino-2-methylbenzenesulfonamide:[16]

Treat N-acetyl-p-toluenesulfonyl chloride with ammonium hydroxide.

Hydrolyze the resulting N-acetyl-p-toluenesulfonamide with hydrochloric acid, followed by

neutralization with sodium carbonate.

Final Coupling to form Pazopanib:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26088127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846032/
https://www.guidechem.com/trade/n-2-chloropyrimidin-4-yl-n-2-3-id3703493.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977214/
https://www.mdpi.com/2624-8549/6/5/63
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Couple N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-

methylbenzenesulfonamide in a suitable solvent such as isopropanol or ethanol, often in

the presence of an acid to facilitate the reaction and subsequent salt formation.

Protocol 2: Synthesis of (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine Hydrochloride

This is a general procedure based on related syntheses of substituted piperidines.[18][19][20]

Synthesis of 3-(3-(methylsulfonyl)phenyl)piperidine:

Start with a suitable precursor such as 3-bromophenyl methyl sulfone.

Perform a Grignard reaction with N-protected-3-piperidone to introduce the

phenylpiperidine core.

Subsequent deprotection and reduction steps yield the desired piperidine derivative.

N-propylation:

React 3-(3-(methylsulfonyl)phenyl)piperidine with 1-bromopropane in the presence of a

base like potassium carbonate in a solvent such as acetonitrile.

Salt Formation:

Treat the final compound with hydrochloric acid in a suitable solvent like ethanol to form

the hydrochloride salt.

B. In Vitro Assay Protocols
Protocol 3: VEGFR-2 Kinase Inhibition Assay

This protocol is a general method to determine the IC₅₀ of a compound against VEGFR-2.

Reagents and Materials:

Recombinant human VEGFR-2 kinase domain.

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).
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ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

Test compound (e.g., Pazopanib) dissolved in DMSO.

ADP-Glo™ Kinase Assay kit (Promega) or similar.

384-well plates.

Plate reader capable of luminescence detection.

Procedure:

Prepare serial dilutions of the test compound in kinase buffer.

Add 5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

Add 10 µL of a solution containing VEGFR-2 and the peptide substrate in kinase buffer to

each well.

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP

concentration should be at or near the Km for VEGFR-2.

Incubate the plate at room temperature for 1 hour.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions.

Determine the IC₅₀ value by plotting the percentage of kinase inhibition versus the log of

the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cell Viability (MTT) Assay

This protocol describes a method to assess the cytotoxic effect of a compound on a cancer cell

line.[21][22][23][24][25]

Reagents and Materials:

Cancer cell line (e.g., A549).
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

Test compound (e.g., Pazopanib) dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

96-well plates.

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

Prepare serial dilutions of the test compound in complete culture medium.

Remove the old medium from the wells and add 100 µL of the test compound dilutions or

vehicle control.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC₅₀ value.

Protocol 5: Dopamine D2 Receptor Binding Assay

This protocol is a general method for a competitive radioligand binding assay.[26][27][28][29]

[30]
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Reagents and Materials:

Cell membranes expressing the human dopamine D2 receptor.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

Radioligand (e.g., [³H]-Spiperone).

Non-specific binding control (e.g., 10 µM Haloperidol).

Test compound dissolved in DMSO.

Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50

µL of the radioligand solution (at a final concentration close to its Kd).

Add 50 µL of the cell membrane preparation to initiate the binding reaction.

For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific

binding, add 50 µL of the non-specific binding control.

Incubate the plate at room temperature for 1-2 hours.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.
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Calculate the specific binding and determine the Ki of the test compound using the Cheng-

Prusoff equation.

C. In Vivo Protocol
Protocol 6: Renal Cell Carcinoma Xenograft Model

This is a general protocol to evaluate the in vivo efficacy of a test compound.[11][31]

Animals and Cell Line:

Immunocompromised mice (e.g., athymic nude mice).

Human renal cell carcinoma cell line (e.g., Caki-2).

Procedure:

Subcutaneously inject 5 x 10⁶ Caki-2 cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment and control groups.

Administer the test compound (e.g., Pazopanib, formulated in a suitable vehicle) daily by

oral gavage at a predetermined dose (e.g., 30 mg/kg). The control group receives the

vehicle only.

Measure tumor volume and body weight twice a week. Tumor volume can be calculated

using the formula: (length x width²)/2.

Continue treatment for a specified period (e.g., 21 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histopathology, biomarker analysis).

Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to

the control group.
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IV. Visualizations
A. Signaling Pathway Diagram
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Click to download full resolution via product page

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pazopanib.

B. Experimental Workflow Diagram
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Caption: General Experimental Workflow for Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. scispace.com [scispace.com]

3. Chapter 3:Carboxylic Acids and their Bioisosteres | Semantic Scholar
[semanticscholar.org]

4. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and
Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. Pazopanib for the Treatment of Patients with Advanced Renal Cell Carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis
Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

8. cancer-research-network.com [cancer-research-network.com]

9. researchgate.net [researchgate.net]

10. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts
endothelial networks in biomimetic three-dimensional renal tumouroids - PMC
[pmc.ncbi.nlm.nih.gov]

11. aacrjournals.org [aacrjournals.org]

12. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized
Dosing - PMC [pmc.ncbi.nlm.nih.gov]

13. accessdata.fda.gov [accessdata.fda.gov]

14. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based
Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

15. Page loading... [guidechem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b181073?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/395483276_Application_of_Carboxylic_Acid_Bioisosteres_in_Drug_Structure_Optimization
https://scispace.com/pdf/carboxylic-acid-bio-isosteres-in-drug-design-1hs3qi7m41.pdf
https://www.semanticscholar.org/paper/Chapter-3%3ACarboxylic-Acids-and-their-Bioisosteres-Kalgutkar-Daniels/3f6328f2d2cc2015bc297a73d7c6b0802c983f25
https://www.semanticscholar.org/paper/Chapter-3%3ACarboxylic-Acids-and-their-Bioisosteres-Kalgutkar-Daniels/3f6328f2d2cc2015bc297a73d7c6b0802c983f25
https://pubmed.ncbi.nlm.nih.gov/26088127/
https://pubmed.ncbi.nlm.nih.gov/26088127/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Pazopanib_a_Multi_Targeted_Tyrosine_Kinase_Inhibitor.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227994/
https://www.cancer-research-network.com/2023/11/14/pazopanib-is-a-kinase-inhibitor-for-tumor-and-angiogenesis-research/
https://www.researchgate.net/figure/EGFR-2-downstream-pathway-By-binding-to-the-intracellular-domain-of-VEGFR-2-pazopanib_fig1_44638781
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238304/
https://aacrjournals.org/clincancerres/article/16/24/5923/75569/Pazopanib-in-Renal-Cell-CarcinomaPazopanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563343/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022465s000_PharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846032/
https://www.guidechem.com/trade/n-2-chloropyrimidin-4-yl-n-2-3-id3703493.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. CN103435575A - The preparation method of 1-(3-(3-(4-
chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]

19. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-
phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

20. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a
Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

21. mdpi.com [mdpi.com]

22. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of
Pharmacology [banglajol.info]

23. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar
[semanticscholar.org]

24. MTT assay protocol | Abcam [abcam.com]

25. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with
Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

26. bio-protocol.org [bio-protocol.org]

27. bio-protocol.org [bio-protocol.org]

28. benchchem.com [benchchem.com]

29. Concentration of receptor and ligand revisited in a modified receptor binding protocol for
high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC
[pmc.ncbi.nlm.nih.gov]

30. researchgate.net [researchgate.net]

31. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Application Notes and Protocols: 3-
(Methylsulfonyl)benzoic Acid in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b181073#application-of-3-methylsulfonyl-
benzoic-acid-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2977214/
https://www.mdpi.com/2624-8549/6/5/63
https://patents.google.com/patent/CN103435575A/en
https://patents.google.com/patent/CN103435575A/en
https://patents.google.com/patent/WO2019165981A1/en
https://patents.google.com/patent/WO2019165981A1/en
https://www.mdpi.com/1420-3049/25/9/2168
https://www.mdpi.com/1420-3049/25/9/2168
https://www.mdpi.com/1422-0067/22/13/6692
https://www.banglajol.info/index.php/BJP/article/view/30892
https://www.banglajol.info/index.php/BJP/article/view/30892
https://www.semanticscholar.org/paper/MTT-assay-to-evaluate-the-cytotoxic-potential-of-a-Bahuguna-Khan/29e3abf4dd6bb771e435b3b65c59851675f8b591
https://www.semanticscholar.org/paper/MTT-assay-to-evaluate-the-cytotoxic-potential-of-a-Bahuguna-Khan/29e3abf4dd6bb771e435b3b65c59851675f8b591
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC9806155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9806155/
https://bio-protocol.org/en/bpdetail?id=944&type=0
https://bio-protocol.org/en/bpdetail?id=945&type=0
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dopamine_Receptor_Binding_Assays_with_Labeled_Ligands.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846987/
https://www.researchgate.net/publication/41398196_Concentration_of_receptor_and_ligand_revisited_in_a_modified_receptor_binding_protocol_for_high-affinity_radioligands_3HSpiperone_binding_to_D2_and_D3_dopamine_receptors
https://aacrjournals.org/mct/article/6/7/2012/235741/Pharmacokinetic-pharmacodynamic-correlation-from
https://www.benchchem.com/product/b181073#application-of-3-methylsulfonyl-benzoic-acid-in-medicinal-chemistry
https://www.benchchem.com/product/b181073#application-of-3-methylsulfonyl-benzoic-acid-in-medicinal-chemistry
https://www.benchchem.com/product/b181073#application-of-3-methylsulfonyl-benzoic-acid-in-medicinal-chemistry
https://www.benchchem.com/product/b181073#application-of-3-methylsulfonyl-benzoic-acid-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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